Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate
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Overview
Description
Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is a chemical compound that belongs to the class of fused heterocycles. This compound is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure, which is a bicyclic system containing nitrogen atoms. The potassium salt form of this compound enhances its solubility and stability, making it useful in various chemical and biological applications .
Mechanism of Action
Target of Action
Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate, also known as EN300-7426781, is a compound that primarily targets kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .
Mode of Action
The mode of action of this compound involves its interaction with these kinases. The compound acts as an inhibitor, preventing the kinases from performing their normal function . This disruption can lead to changes in cell signaling pathways, potentially slowing or stopping the growth of cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways due to its inhibitory action on kinases . These pathways are involved in cell growth and division, and their disruption can lead to the death of cancer cells . The exact pathways affected can vary depending on the specific kinases that the compound targets .
Result of Action
The result of the action of this compound is the disruption of normal cell signaling and growth processes in cancer cells . By inhibiting kinases, the compound can interfere with the ability of cancer cells to grow and divide, potentially leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives typically involves multiple steps. One common method starts with the preparation of 2-aminopyrrole, which undergoes cyclization with hydrazine derivatives to form the triazine ring. The carboxylate group is then introduced through carboxylation reactions. The final step involves the formation of the potassium salt by reacting the carboxylic acid with potassium hydroxide .
Industrial Production Methods
Industrial production of potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate often employs scalable synthetic methodologies that utilize readily available starting materials. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological pathways.
Medicine: Explored for its potential in cancer therapy due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the carboxylate group.
Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid: The carboxylic acid form without the potassium salt.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is unique due to its enhanced solubility and stability provided by the potassium salt form. This makes it more suitable for certain applications compared to its non-salt counterparts. Additionally, the presence of the carboxylate group allows for further functionalization, expanding its utility in chemical synthesis and biological research .
Properties
IUPAC Name |
potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.K/c11-7(12)6-5-2-1-3-10(5)9-4-8-6;/h1-4H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHYAUPKOVNGGF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC=N2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4KN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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